![molecular formula C11H14N2 B13114406 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine CAS No. 95407-86-6](/img/structure/B13114406.png)
1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of pyrrolopyrazine derivatives, including 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to produce N-propargylenaminones, which then undergo intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[1,2-A]pyrazine-2,3-diones, while reduction can produce pyrrolo[1,2-A]pyrazine-2,3-dihydro derivatives .
Scientific Research Applications
1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory, antitumor, and kinase inhibitory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antitumor effects are linked to the inhibition of kinase activity, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[2,3-B]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-A]pyrazine-2,3-diones: Exhibits strong antibacterial and antifungal properties.
N-Substituted Pyrroles: Used in various synthetic applications and exhibit diverse biological activities.
Uniqueness
1,3,4,7-Tetramethylpyrrolo[1,2-A]pyrazine stands out due to its unique combination of pyrrole and pyrazine rings, which confer a broad spectrum of biological activities. Its tetramethyl substitution pattern enhances its stability and reactivity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
95407-86-6 |
---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,3,4,7-tetramethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14N2/c1-7-5-11-9(3)12-8(2)10(4)13(11)6-7/h5-6H,1-4H3 |
InChI Key |
IGNRMBDEFGJQJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C(N=C(C2=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.